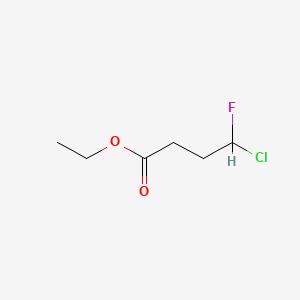
2-Hydroxy-5-(trifluoromethylthio)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(trifluoromethylthio)acetophenone (TFMTA) is a synthetic compound with a wide range of applications in the fields of medicine, chemistry, and biotechnology. It is a versatile compound that can be used to synthesize a variety of compounds, including pharmaceuticals, cosmetics, and polymers. TFMTA is a colorless solid with a melting point of 103-104°C, and a boiling point of 195-196°C. It is soluble in water and is relatively stable under normal conditions.
Mecanismo De Acción
2-Hydroxy-5-(trifluoromethylthio)acetophenone acts as an inhibitor of enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). It binds to the active site of the enzyme and inhibits its activity. It also has a stimulant effect on the central nervous system, which is thought to be due to its ability to inhibit MAO.
Biochemical and Physiological Effects
2-Hydroxy-5-(trifluoromethylthio)acetophenone has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease. In addition, it has been shown to have an anti-diabetic effect and to reduce the risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-5-(trifluoromethylthio)acetophenone has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. However, it is also toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Hydroxy-5-(trifluoromethylthio)acetophenone. These include further studies on its anti-inflammatory, anti-oxidant, and anti-tumor properties. It could also be used to study the mechanism of action of drugs and to develop new drugs. In addition, further research could be conducted on its potential as an anti-diabetic agent and its ability to reduce the risk of cardiovascular disease. Finally, it could be used to study the structure and function of proteins and to develop new polymers.
Métodos De Síntesis
2-Hydroxy-5-(trifluoromethylthio)acetophenone can be synthesized through the reaction of 2-hydroxyacetophenone and trifluoromethanesulfonyl chloride in the presence of a base, such as pyridine. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the reaction is typically in the range of 70-85%.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(trifluoromethylthio)acetophenone is widely used in scientific research, particularly in the field of biochemistry. It has been used to study enzyme inhibition and enzyme-catalyzed reactions, as well as to investigate the mechanism of action of drugs. It has also been used to study the structure and function of proteins and to develop new drugs.
Propiedades
IUPAC Name |
1-[2-hydroxy-5-(trifluoromethylsulfanyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c1-5(13)7-4-6(2-3-8(7)14)15-9(10,11)12/h2-4,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPOKICKJVBXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)SC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(trifluoromethylthio)acetophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














